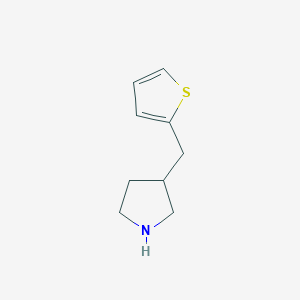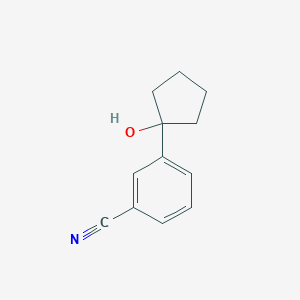
3-(1-Hydroxycyclopentyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxycyclopentyl)benzonitrile is an organic compound with the molecular formula C12H13NO. It is a derivative of benzonitrile, where a hydroxycyclopentyl group is attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxycyclopentyl)benzonitrile typically involves the reaction of benzonitrile with cyclopentanol under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which can be carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and the use of green chemistry principles to minimize waste and improve efficiency. The use of ionic liquids as solvents and catalysts has been explored to enhance the reaction rates and simplify the separation process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxycyclopentyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 3-(1-Oxocyclopentyl)benzonitrile.
Reduction: Formation of 3-(1-Hydroxycyclopentyl)benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(1-Hydroxycyclopentyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxycyclopentyl)benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: The parent compound, used as a solvent and precursor in organic synthesis.
3-(1-Hydroxycyclohexyl)benzonitrile: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
3-(1-Hydroxycyclopropyl)benzonitrile: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
Uniqueness
3-(1-Hydroxycyclopentyl)benzonitrile is unique due to the presence of the hydroxycyclopentyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in its analogs, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
3-(1-hydroxycyclopentyl)benzonitrile |
InChI |
InChI=1S/C12H13NO/c13-9-10-4-3-5-11(8-10)12(14)6-1-2-7-12/h3-5,8,14H,1-2,6-7H2 |
Clé InChI |
ZQDSEIODUCZYSW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC=CC(=C2)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide](/img/structure/B13236186.png)
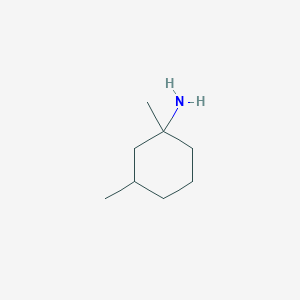




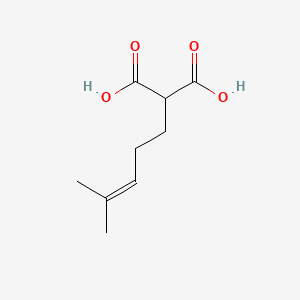
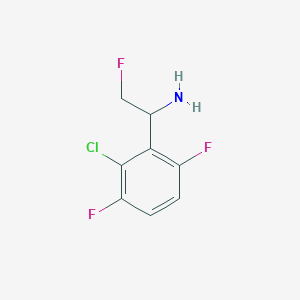
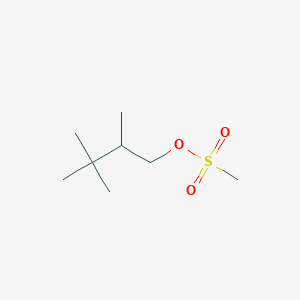
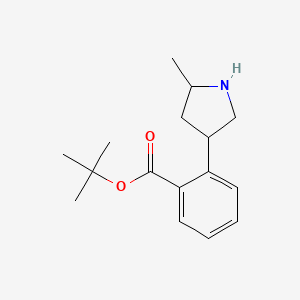
![3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B13236252.png)


